molecular formula C12H10O2 B1355140 1-Methoxy-2-naphthaldehyde CAS No. 50493-10-2

1-Methoxy-2-naphthaldehyde

Cat. No. B1355140
CAS RN: 50493-10-2
M. Wt: 186.21 g/mol
InChI Key: VPMICVLTBHRPNL-UHFFFAOYSA-N
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Description

1-Methoxy-2-naphthaldehyde, also known as 1-Methoxynaphthalene-2-carbaldehyde, is a chemical compound with the molecular formula C12H10O2 . It has an average mass of 186.207 Da and a Monoisotopic mass of 186.068085 Da .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-naphthaldehyde consists of a naphthalene core, which is composed of two fused benzene rings, with a methoxy group (–OCH3) and a formyl group (–CHO) attached to it . The exact position of these groups on the naphthalene core can influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

1-Methoxy-2-naphthaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 347.1±15.0 °C at 760 mmHg, and a flash point of 167.4±13.9 °C . It has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.2±3.0 cm3 .

Scientific Research Applications

Organic Synthesis

“1-Methoxy-2-naphthaldehyde” is used in organic synthesis . It is a complex aldehyde, which is a type of carbonyl compound . These compounds are often used as building blocks in organic synthesis due to their reactivity.

Strigolactone-Signaling Inhibitor

This compound has been identified as a novel strigolactone-signaling inhibitor . Strigolactones are plant hormones that regulate various aspects of plant growth and development. Inhibitors of strigolactone signaling can be used to study the role of these hormones in plants .

Growth Restoration in Rice

A possible product of XM-47 hydrolysis, 2-methoxy-1-naphthaldehyde (2-MN), inhibits D14–SLR1 and D14–D53 interactions and restores the growth of rice tillering buds suppressed by strigolactone . This suggests that it could be used in agricultural research to control the growth of crops .

Asymmetric Benzoin Condensation Reaction

“1-Methoxy-2-naphthaldehyde” is used in the asymmetric benzoin condensation reaction . This reaction is a key step in the synthesis of many organic compounds .

Synthesis of Pyrazolo[1,2-b]phthalazinediones

This compound is used for the synthesis of pyrazolo[1,2-b]phthalazinediones . These are heterocyclic compounds that have been studied for their potential medicinal properties .

Synthesis of C60

“1-Methoxy-2-naphthaldehyde” is used for the synthesis of C60 by flash vacuum pyrolysis . C60, also known as Buckminsterfullerene, is a molecule composed of 60 carbon atoms arranged in a spherical structure .

Safety and Hazards

The safety data sheet for 2-Methoxy-1-naphthaldehyde, a closely related compound, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

While specific future directions for the study of 1-Methoxy-2-naphthaldehyde are not mentioned in the available resources, research into naphthaldehyde derivatives is ongoing due to their potential applications in various fields. For instance, the discovery of 2-methoxy-1-naphthaldehyde as a strigolactone-signaling inhibitor suggests potential applications in agriculture .

properties

IUPAC Name

1-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMICVLTBHRPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519460
Record name 1-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-naphthaldehyde

CAS RN

50493-10-2
Record name 1-Methoxy-2-naphthaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50493-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxynaphthalene-2-carbaldehyde
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Synthesis routes and methods

Procedure details

The product from Step B (4 g, 27.28 mmol) was dissolved in dichloromethane (100 mL) and cooled to 0° C. To this solution was added pyridinium chlorochromate (5.5 g, 25.53 mmol) and the reaction was stirred at this temperature for 1 h. The reaction mixture was washed with 1 M aqueous solution of hydrogen chloride. The organic layer was separated, dried (MgSO4), and concentrated to give an oil, which was purified by flash chromatography (silica gel, ethyl acetate/hexane: 1/9): 1H NMR (CDCl3) δ 4.15 (s, 3H, CH3), 7.61 (m, 3H, Ar—H), 7.87 (m, 2H, Ar—H), 8.28 (m, 1H, Ar—H), 10.61 (s, 1H, CHO); MS 191 (M+NH4+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-methoxy-2-naphthaldehyde in the synthesis of 3-phenylbenzo[h]coumarin?

A: 1-Methoxy-2-naphthaldehyde serves as a crucial starting material in the synthesis of 3-phenylbenzo[h]coumarin []. While the specific reaction steps are not detailed in the abstract, it can be inferred that this compound undergoes a series of reactions, ultimately leading to the formation of the desired coumarin derivative. This highlights the utility of 1-methoxy-2-naphthaldehyde as a building block in organic synthesis, particularly for creating complex polycyclic structures like benzo[h]coumarin.

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